molecular formula C17H13N5O2S B2957102 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448046-92-1

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2957102
CAS RN: 1448046-92-1
M. Wt: 351.38
InChI Key: ABTBHMLHQJBNRF-UHFFFAOYSA-N
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Description

“N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This type of compounds has been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has been achieved through various methods. For instance, an efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles involves a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles include the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .

Scientific Research Applications

Comprehensive Analysis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Applications

Medicinal Chemistry: Pharmacophore in Drug Design: The 1,2,4-oxadiazole ring is a recognized pharmacophore in medicinal chemistry, often found in pharmaceuticals with diverse therapeutic applications. For instance, derivatives of this compound have been identified as selective inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer therapy . The structural motif is also present in drugs like ataluren for Duchenne muscular dystrophy and opicapone as adjunctive therapy for Parkinson’s disease .

Anti-Infective Agents: Compounds featuring the 1,2,4-oxadiazole unit have been synthesized as anti-infective agents with activities against bacteria, viruses, and leishmaniasis. They are crucial in the development of new drugs that can combat resistant microorganisms, addressing the growing concern of antibiotic resistance .

Energetic Materials Development: The energetic properties of 1,2,4-oxadiazoles make them suitable for the development of energetic materials. Their potential in this field stems from their stability and the presence of nitrogen and oxygen atoms, which are essential for energetic reactions .

Fluorescent Dyes and OLEDs: Due to their luminescent properties, 1,2,4-oxadiazole derivatives are used in the creation of fluorescent dyes and organic light-emitting diodes (OLEDs). These applications take advantage of the compound’s ability to emit light when excited by an energy source .

Chemical Sensors: The structural features of 1,2,4-oxadiazoles allow for their use in chemical sensors. These compounds can be engineered to react with specific substances, changing their optical properties and thus serving as effective sensors .

Insecticides: The 1,2,4-oxadiazole core is also found in compounds used as insecticides. Its effectiveness in pest control is attributed to its ability to interfere with biological pathways specific to insects .

Organic Synthesis: In organic synthesis, the 1,2,4-oxadiazole derivatives can undergo rearrangements into other heterocycles, which is a valuable property for the synthesis of complex organic molecules. This versatility is due to the low aromaticity and the presence of a weak O–N bond in the oxadiazole ring .

Antifungal Agents: The compound’s derivatives have shown antifungal activities against pathogens like Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. This makes them potential candidates for the development of new antifungal drugs .

Future Directions

The future directions for the study of 1,2,4-oxadiazoles include further refinement of the synthetic strategies for the organic and medicinal chemists . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Mechanism of Action

Target of Action

It is known that many drugs with a 1,2,4-oxadiazole moiety have been found to exhibit diverse biological activities, including anti-bacterial, anti-viral, and anti-leishmanial effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific disease context.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with a 1,2,4-oxadiazole moiety are known to interact with their targets through hydrogen bonding . The electronegative nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors, allowing these compounds to form stable interactions with their targets .

Biochemical Pathways

Given the broad range of biological activities associated with 1,2,4-oxadiazole derivatives , it is likely that this compound could influence multiple pathways, depending on the specific biological context.

Pharmacokinetics

For instance, the hydrogen bond acceptor properties of the oxadiazole ring could potentially enhance the compound’s solubility and absorption .

Result of Action

Given the diverse biological activities associated with 1,2,4-oxadiazole derivatives , it is likely that this compound could induce a variety of effects at the molecular and cellular levels.

properties

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c1-10-18-16(24-20-10)9-11-4-2-3-5-13(11)19-17(23)12-6-7-14-15(8-12)22-25-21-14/h2-8H,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTBHMLHQJBNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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